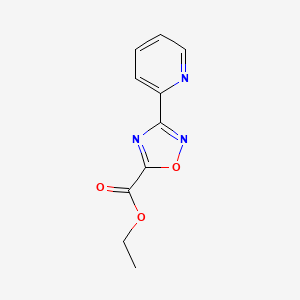![molecular formula C8H16N2O2 B1389389 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide CAS No. 1040688-88-7](/img/structure/B1389389.png)
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
Vue d'ensemble
Description
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a biochemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrahydrofuran ring attached to an amino propanamide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide typically involves the reaction of tetrahydrofuran with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Tetrahydro-2-furanylmethyl)amino]butanamide
- 3-[(Tetrahydro-2-furanylmethyl)amino]pentanamide
- 3-[(Tetrahydro-2-furanylmethyl)amino]hexanamide
Uniqueness
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is unique due to its specific structural configuration, which includes a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h7,10H,1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOLLFDRRIHKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389325.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-propoxyaniline](/img/structure/B1389326.png)
![4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389327.png)
